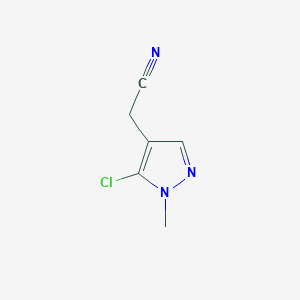
2-(2-Methoxy-4-methylphenyl)acetonitrile
Descripción general
Descripción
2-(2-Methoxy-4-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-4-methylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4-methylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Ulcer Therapy : SCH 28080, a compound related to 2-(2-Methoxy-4-methylphenyl)acetonitrile, has demonstrated significant inhibitory effects on gastric acid secretion and peptic activity in humans. This suggests potential applications in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Electrochemical Studies : Research involving the reduction of α-hydroxyquinones in acetonitrile has provided insights into electron transfer coupled reactions, which could be relevant for understanding chemical reactions in various applications (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Electrochemical Reduction Mechanisms : Studies on the electrochemical reduction of aryl thiocyanates in acetonitrile have shown a change in the reductive cleavage mechanism, which is influenced by the substituents on the aryl ring. This finding is significant for understanding and designing electrochemical reactions (Houmam, Hamed, & Still, 2003).
Synthesis Research : There has been a successful synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile, highlighting the possibilities of creating complex molecules for various research applications (Wang Qing-xiu, 2012).
Sonochemistry : The study of non-radical reactions under ultrasonic irradiation in acetonitrile-water binary mixtures has provided insights into sonochemistry and its potential applications (Tuulmets, Piiskop, Järv, & Salmar, 2014).
Mechanistic Investigations in Organic Chemistry : Research on the mono-C-methylation of arylacetonitriles and arylacetates with dimethyl carbonate in acetonitrile has clarified important aspects of reaction mechanisms in organic chemistry (Tundo, Selva, Perosa, & Memoli, 2002).
Propiedades
IUPAC Name |
2-(2-methoxy-4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)10(7-8)12-2/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKRKJLOINWNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-methylphenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[d]oxazole-2,7-diamine](/img/structure/B7964799.png)











